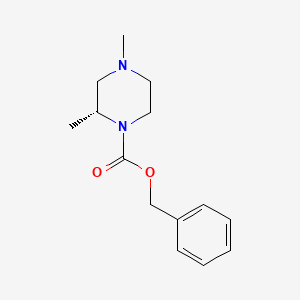![molecular formula C14H22N6O2S B2721460 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-99-3](/img/structure/B2721460.png)
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is an organic compound that attracts significant interest due to its complex structure and potential applications across various scientific fields. The compound features distinct functional groups, including an imidazole ring, a sulfonyl group, a pyrrolidine moiety, and a triazole ring, which contribute to its chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Preparation typically involves multi-step synthesis pathways, beginning with the construction of the core heterocyclic structures. The synthesis generally involves:
The formation of the imidazole ring via cyclization reactions.
Introduction of the sulfonyl group through sulfonation reactions.
Formation of the pyrrolidine ring using cycloaddition reactions.
Finally, the creation of the triazole ring using azide-alkyne cycloaddition.
Industrial Production Methods: Industrial production may scale up these laboratory synthesis methods, optimizing reaction conditions like temperature, solvent use, and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed for enhanced efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form N-oxides.
Reduction: The sulfonyl group might be reduced to sulfide or thiol under specific conditions.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl and triazole moieties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reagents: Halides, Grignard reagents.
Major Products:
Oxidation products: N-oxide derivatives.
Reduction products: Sulfide or thiol derivatives.
Substitution products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
This compound has several promising applications:
Chemistry: It serves as an intermediate in complex organic synthesis, offering a route to novel compounds.
Biology: Its structure suggests potential as a bioactive molecule, interacting with various biological targets.
Medicine: It might act as a pharmacophore in drug development, targeting enzymes or receptors.
Industry: Its unique chemical properties could be leveraged in the development of new materials or catalysts.
Mécanisme D'action
Mechanism: The exact mechanism depends on the specific application but generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases.
Receptors: G-protein-coupled receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparing this compound with similar ones highlights its uniqueness:
2-[(1-{[1-ethyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole: Substituting the methyl group with an ethyl group alters its steric and electronic properties, potentially changing its biological activity.
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole: Replacement of the sulfonyl group with a carbonyl group might change its reactivity and interaction with biological targets.
This comparison showcases the specific modifications in chemical structure that can drastically alter the compound's properties and applications.
Propriétés
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-11(2)14-17-13(10-18(14)3)23(21,22)19-8-4-5-12(19)9-20-15-6-7-16-20/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNMIUWYICTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2721377.png)


![ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2721381.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)
![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)

![4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2721391.png)




![1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one](/img/structure/B2721400.png)
